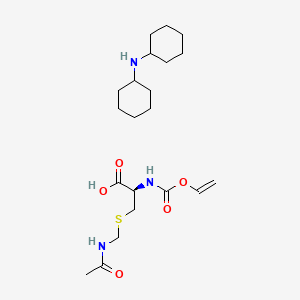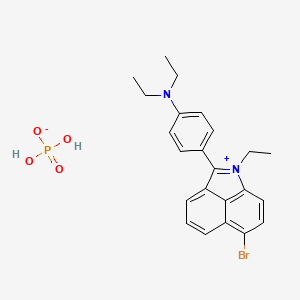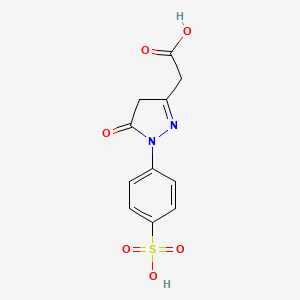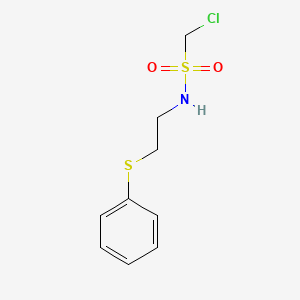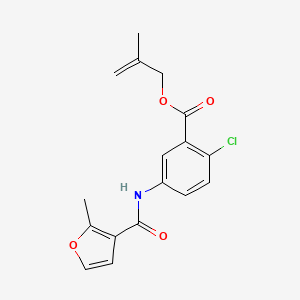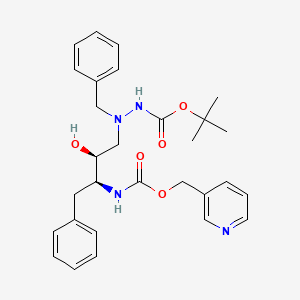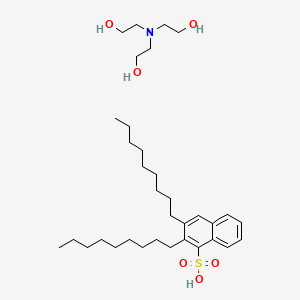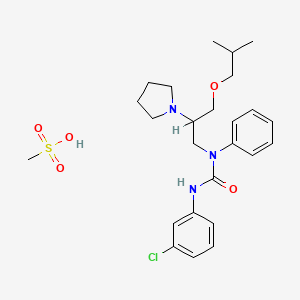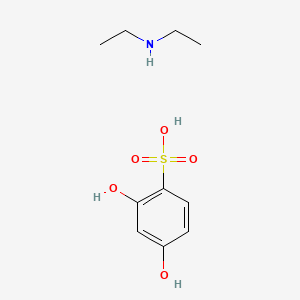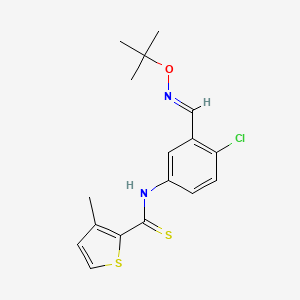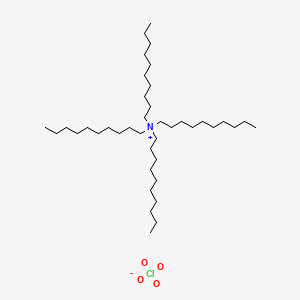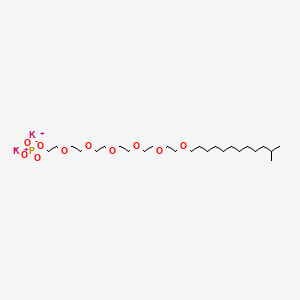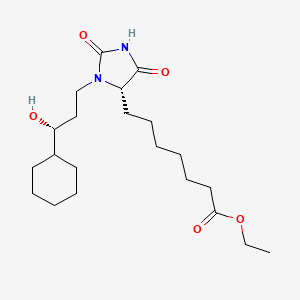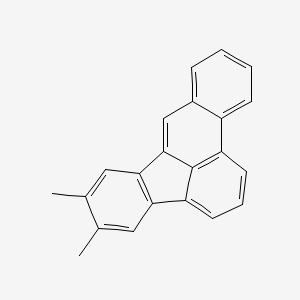
5,6-Dimethylbenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are ongoing.
Mechanism of Action
The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.
1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.
3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.
1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.
Uniqueness
5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.
Properties
CAS No. |
95741-53-0 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3 |
InChI Key |
NNPXJNHIPBFDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


